molecular formula C10H18N2O3 B6232435 tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate CAS No. 1627749-02-3

tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate

Cat. No.: B6232435
CAS No.: 1627749-02-3
M. Wt: 214.3
InChI Key:
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Description

Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S)-2-methyl-5-oxopiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a drug intermediate or a protective group in peptide synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, making it a useful moiety in various chemical transformations. The piperazine ring can interact with biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Another compound featuring a tert-butyl group, used as a protecting group in organic synthesis.

    Tert-butyl acetate: Used as a solvent and in the production of other chemicals.

    Tert-butyl alcohol: A common solvent and intermediate in organic synthesis.

Uniqueness

Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is unique due to the presence of both the tert-butyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1627749-02-3

Molecular Formula

C10H18N2O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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